2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVGYNQYGITSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyrazine N-oxides.
Reduction: Formation of reduced pyrazolopyrazine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new materials with desirable properties.
Biology
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit tumor growth by targeting specific enzymes involved in cancer progression. For example, it has been linked to the inhibition of thymidine phosphorylase, an enzyme associated with tumor growth and metastasis .
Medicine
In medicinal chemistry, 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is being explored as a potential lead compound for drug development. Its ability to modulate enzyme activity makes it a candidate for designing new therapeutic agents targeting cancer and other diseases.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit potent antitumor effects through the inhibition of thymidine phosphorylase . The structure-activity relationship (SAR) analysis revealed that modifications at the methoxy group significantly affect biological efficacy.
- Biological Mechanisms : The mechanism of action involves interaction with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activities critical for disease progression .
- Comparative Analysis : When compared to similar compounds like pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines, 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits distinct properties due to its unique substitution pattern .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold allows for diverse substitutions at positions 2, 3, 5, and 5. Key analogues include:
*Estimated based on similar derivatives.
Key Observations :
- Electron-donating groups (e.g., 4-MeO) improve solubility but may reduce metabolic stability.
- Polar groups (e.g., hydroxymethyl at position 3) balance lipophilicity and solubility, critical for bioavailability .
Pharmacokinetic Profiles
- Plasma Stability: The cyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core improves pharmacokinetics compared to acyclic analogues. For instance, the target compound exhibits a plasma half-life of ~30 min (intravenous), a 4-fold increase over its acyclic counterpart . Fluorinated derivatives (e.g., 2-(4-fluorophenyl)) show faster clearance due to higher metabolic susceptibility .
- Prodrug Potential: Substituents influence the equilibrium between cyclic and acyclic forms. The 4-methoxyphenyl group stabilizes the cyclic form, reducing glutathione (GSH) adduct formation (<5% after 24 h) compared to analogues with electron-withdrawing groups (e.g., 3-F: ~6% GSH adducts) .
Biological Activity
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structure, characterized by a methoxy group at the 4-position of the phenyl ring, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- CAS Number : 1255785-61-5
Biological Activity Overview
Research indicates that 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains and protozoan parasites.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes that are crucial for the survival of pathogenic organisms.
The biological activity of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is believed to stem from its interaction with various molecular targets:
- Enzyme Interaction : The compound may interact with membrane-bound pyrophosphatases (mPPases), which are essential for the energy metabolism of certain pathogens like Plasmodium falciparum .
- Cell Cycle Disruption : Studies indicate that it may interfere with the cell cycle in cancer cells, leading to increased apoptosis .
Anticancer Studies
A study evaluating the anticancer potential of pyrazolo derivatives highlighted that compounds similar to 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibited significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have shown IC50 values ranging from 7.01 µM to 49.85 µM against different cancer cell lines .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of pyrazolo compounds:
- Antibacterial Activity : Some derivatives have demonstrated activity against Mycobacterium tuberculosis and other bacterial pathogens .
- Antiparasitic Effects : The compound's effectiveness against protozoan parasites like Leishmania and Trypanosoma has been documented, suggesting potential use in treating parasitic infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Structure | Antibacterial, Anticancer |
| Imidazo[1,5-a]pyridine | Structure | Antiviral, Antiparasitic |
| 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Structure | Antimicrobial, Anticancer |
Q & A
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via multi-step protocols. A common approach involves:
Formation of intermediates : Pyrazole-3-carboxylic acids are condensed with amines to form amides, followed by cyclization to generate the pyrazolo[1,5-a]pyrazine core .
Functionalization : The 4-methoxyphenyl group is introduced via Suzuki coupling or nucleophilic substitution.
Optimization : Key parameters include solvent choice (e.g., acetonitrile for reflux reactions), temperature control (60–80°C), and catalysts (e.g., KI for alkylation steps) . Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- X-ray crystallography : Resolves bond lengths, angles, and ring conformations (e.g., screw-boat conformation in dihydropyrazolo derivatives) .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy proton signals at ~3.8 ppm in H NMR) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 254.1039 for intermediates) .
- HPLC : Assesses purity (>95% threshold for biological testing) .
Advanced Research Questions
Q. How does 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one induce apoptosis in lung cancer cells, and what pathways are involved?
The compound triggers apoptosis in A549 and H322 cells via:
- Caspase activation : Upregulation of caspase-3/7, detected via fluorometric assays .
- p53 modulation : Post-translational modifications (e.g., phosphorylation) enhance pro-apoptotic gene expression (e.g., Bax) .
- Autophagy interplay : Synergistic effects with autophagy inhibitors (e.g., chloroquine) suggest crosstalk between apoptosis and lysosomal pathways .
Q. How can researchers resolve contradictions in reported IC50 values across different studies?
Discrepancies in potency (e.g., IC50 ranging from 5–20 µM) arise from:
- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based luminescence) .
- Cell line heterogeneity : Subclonal variations in A549 cells affect drug response; validate lines via STR profiling .
- Solubility factors : DMSO concentration >0.1% may artifactually reduce activity; use cyclodextrin-based carriers .
Q. What strategies improve the metabolic stability and bioavailability of this compound for in vivo studies?
- Prodrug design : Mask reactive groups (e.g., β-amidomethyl vinyl sulfones) to enhance plasma stability .
- Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Formulation : Nanoemulsions or liposomes improve solubility and tissue penetration .
Methodological Challenges and Solutions
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Core modifications : Compare analogs with substituents at positions 2, 5, and 7 (Table 1).
- Biological assays : Use panel-based screening (e.g., NCI-60) to identify selectivity patterns .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with kinase ATP-binding pockets .
Q. Table 1. SAR Trends for Key Derivatives
| Substituent Position | Modification | Biological Activity (IC50, µM) | Target Pathway |
|---|---|---|---|
| 2-(4-Methoxyphenyl) | Parent compound | 8.5 (A549) | Apoptosis, autophagy |
| 7-Hydroxy | Increased polarity | 12.3 (A549) | Caspase-3 activation |
| 5-Methyl | Enhanced lipophilicity | 6.2 (H322) | p53 phosphorylation |
Q. What are the critical controls for validating target engagement in kinase inhibition assays?
- Positive controls : Use staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., imatinib for ABL1) .
- Negative controls : Include inactive enantiomers or scrambled siRNA to rule off-target effects .
- Biochemical validation : Western blotting for phosphorylated kinases (e.g., ERK1/2) confirms pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
